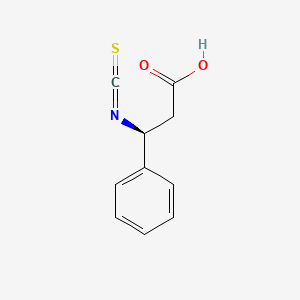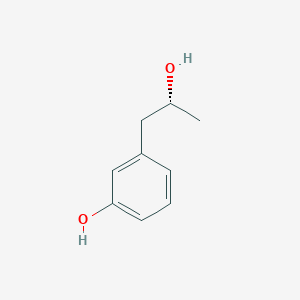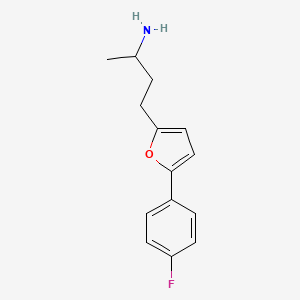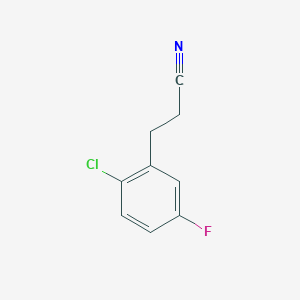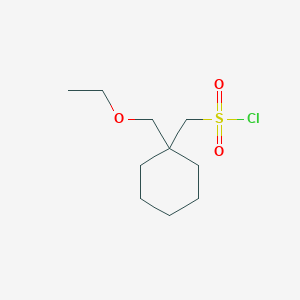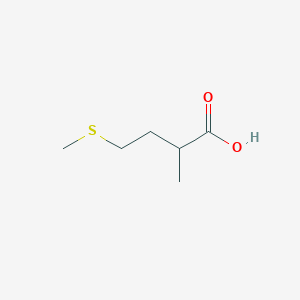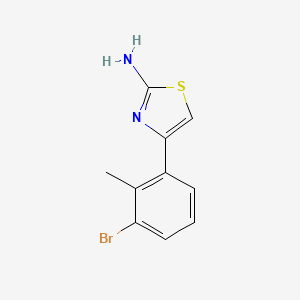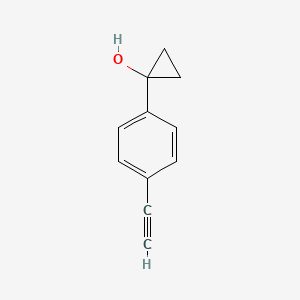
1-(4-Ethynylphenyl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethynylphenyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring attached to a phenyl group with an ethynyl substituent at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynylphenyl)cyclopropan-1-ol typically involves the cyclopropanation of alkenes using carbenes or carbenoids. One common method is the reaction of alkenes with diazomethane or other diazo compounds in the presence of a catalyst such as copper or rhodium . The reaction conditions often require careful control of temperature and pressure to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropane synthesis can be applied. Industrial production would likely involve scalable processes such as the use of continuous flow reactors and optimized catalytic systems to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethynylphenyl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 1-(4-Ethynylphenyl)cyclopropanone.
Reduction: Formation of 1-(4-Ethylphenyl)cyclopropan-1-ol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
1-(4-Ethynylphenyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethynylphenyl)cyclopropan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the ethynyl group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to various targets, making it a versatile molecule in chemical and biological studies .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)cyclopropan-1-ol: Similar structure but with a methoxy group instead of an ethynyl group.
1-(2-Ethynylphenyl)cyclopropan-1-ol: Similar structure but with the ethynyl group at the ortho position.
Uniqueness
1-(4-Ethynylphenyl)cyclopropan-1-ol is unique due to the presence of the ethynyl group at the para position, which can significantly influence its electronic properties and reactivity compared to its analogs
Propiedades
Fórmula molecular |
C11H10O |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
1-(4-ethynylphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H10O/c1-2-9-3-5-10(6-4-9)11(12)7-8-11/h1,3-6,12H,7-8H2 |
Clave InChI |
RRSXFZIKEYGCLE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




